molecular formula C22H17N3O5S B470372 N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 445418-10-0

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B470372
CAS No.: 445418-10-0
M. Wt: 435.5g/mol
InChI Key: TZHJUWMXOAZVBT-UHFFFAOYSA-N
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Description

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-amino-2-methoxybenzoic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-benzofuran-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

445418-10-0

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5g/mol

IUPAC Name

N-[4-(furan-2-carbonylcarbamothioylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17N3O5S/c1-28-18-12-14(23-22(31)25-20(26)17-7-4-10-29-17)8-9-15(18)24-21(27)19-11-13-5-2-3-6-16(13)30-19/h2-12H,1H3,(H,24,27)(H2,23,25,26,31)

InChI Key

TZHJUWMXOAZVBT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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